tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate
Overview
Description
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pyridinone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with the piperazine intermediate.
Attachment of the pyridinone group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridinone is coupled with a halogenated pyridine-piperazine intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone moiety.
Reduction: Reduction reactions can occur at the bromine substituent, potentially leading to debromination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and pyridine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinone group.
Reduction: Debrominated products or reduced pyridinone derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the bromine and pyridinone groups.
tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar but with a chlorine substituent instead of bromine.
tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional functional groups
Uniqueness: The presence of the bromine and pyridinone groups in tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate provides unique reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30BrN5O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30BrN5O3/c1-21(2,3)31-20(30)27-9-10-28(22(4,5)14-27)16-7-8-18(24-12-16)25-17-11-15(23)13-26(6)19(17)29/h7-8,11-13H,9-10,14H2,1-6H3,(H,24,25) |
InChI Key |
FSCXFCVKRQAQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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